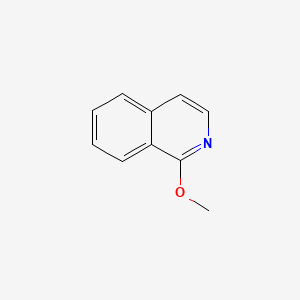

Isoquinoline, 1-methoxy-

説明

Isoquinoline, 1-methoxy- is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

The exact mass of the compound Isoquinoline, 1-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isoquinoline, 1-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 1-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Isoquinoline derivatives have been found to interact with various targets, including dopamine receptors

Mode of Action

Isoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to interact with dopamine receptors, inhibit the formation of certain neurotoxic substances, and shift dopamine catabolism towards certain pathways . It’s plausible that 1-methoxyisoquinoline may have similar interactions, but this needs to be confirmed by further studies.

Biochemical Pathways

Isoquinoline derivatives are known to influence dopamine metabolism and other related pathways . More research is required to elucidate the exact biochemical pathways influenced by 1-methoxyisoquinoline.

Result of Action

Isoquinoline derivatives have been associated with neuroprotective effects and the ability to antagonize certain behavioral syndromes

生物活性

Isoquinoline, 1-methoxy- is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on recent research findings, case studies, and structure-activity relationships.

Overview of Isoquinoline Compounds

Isoquinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities. They have been studied extensively for their potential therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit notable anticancer properties. For instance, a study on nitrated indenoisoquinolines demonstrated that the presence of methoxy groups enhances their biological activity as topoisomerase I inhibitors. This class of compounds intercalates with DNA, disrupting its function and leading to cytotoxic effects on cancer cells .

- Case Study : A specific compound with three methoxy groups on the indenone ring showed an effective mean growth inhibition (MGM) of 0.209 μM against cancer cells, indicating significant anticancer potential despite being a weak topoisomerase inhibitor .

Antimicrobial Activity

Isoquinoline alkaloids are also recognized for their antimicrobial properties. A review covering the period from 2014 to 2018 highlighted numerous isoquinoline derivatives exhibiting antibacterial and antifungal activities. The structural modifications in these compounds can enhance their efficacy against various pathogens .

- Table 1: Antimicrobial Activities of Isoquinoline Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 10 | |

| Compound B | Antifungal | 5 | |

| Compound C | Antiviral | 20 |

Anti-inflammatory Effects

Isoquinoline derivatives have also shown promise in anti-inflammatory applications. Studies suggest that certain isoquinoline alkaloids can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline compounds is closely linked to their structural characteristics. Modifications such as the introduction of methoxy groups can significantly influence their pharmacological profiles.

- Key Findings :

Future Directions

Further research is warranted to explore the full therapeutic potential of isoquinoline, 1-methoxy-, particularly through:

- Synthesis of Analogues : Developing new derivatives with varied substituents to optimize biological activity.

- Mechanistic Studies : Investigating the detailed mechanisms by which these compounds exert their effects on cellular targets.

- Clinical Trials : Conducting clinical studies to evaluate safety and efficacy in humans.

化学反応の分析

Photocyclization and Photoisomerization

1-Methoxyisoquinoline derivatives undergo photochemical transformations under UV irradiation. For example, irradiation of 1-methoxy-2-azabuta-1,3-dienes in hexane with a 400 W mercury lamp induces a six π-electron photoannelation process. This reaction forms isoquinolines via cyclization and subsequent loss of molecular hydrogen or methanol (e.g., yielding 1-methoxy-3-phenylisoquinoline) . Methoxy groups at specific positions influence reaction pathways, as seen in the photolysis of methoxy-substituted isoquinoline N-oxides, which produce 1,3-benzoxazepines and 1(2H)-isoquinolones .

Key Conditions :

-

Solvent: Hexane or methanol

-

Light source: Medium-pressure mercury lamp (λ = 305 nm)

Nucleophilic Substitution

The methoxy group at the 1-position participates in nucleophilic substitution reactions. For instance:

-

Alkylation : Treatment with methyl iodide and sodium hydroxide in dimethylformamide replaces the methoxy group with methyl, forming N-methyl derivatives .

-

Arylation : Copper-catalyzed coupling with aryl iodides introduces aryl groups at the 3-position, yielding 1-(isoquinolin-3-yl)-3-aryl-2-ones .

Reagents :

-

Methyl iodide, aryl iodides

-

Catalysts: CuI, N,N’-dimethylethylenediamine

-

Solvents: n-Butanol, DMF

Metal-Catalyzed Cyclization and Annulation

1-Methoxyisoquinoline derivatives serve as substrates in transition-metal-catalyzed reactions:

-

Rhodium(III)-Catalyzed Annulation : Reacts with α-diazoketoesters to form benzimidazo[2,1-a]isoquinolines via [4+2] cycloaddition. Substituents on the diazo compound dictate retro-Claisen or decarboxylation pathways .

-

Copper(I)-Catalyzed Cyclization : Intramolecular cyclization of 2-alkynylaryl ketone oximes selectively produces isoquinolines or N-oxides via N–O/O–H bond cleavage (Table 1) .

Table 1 : Cu(I)-Catalyzed Cyclization Outcomes

| Starting Material | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| 1-Methoxy oxime | Isoquinoline | CuI, H₂O | 87 |

| 1-Hydroxy oxime | N-Oxide | CuI, dioxane | 65 |

Oxidation and Reduction

-

Oxidation : The methoxy group can be oxidized to a hydroxyl group using KMnO₄ or CrO₃. For example, 1-methoxyisoquinoline N-oxides undergo photolytic oxidation to form 3-hydroxyquinolines .

-

Reduction : Lithium aluminum hydride reduces ester groups at the 6-position to alcohols, enabling further functionalization.

Fragmentation and Stability

Under electrospray ionization mass spectrometry (ESI-MS), 1-methoxyisoquinoline derivatives exhibit fragmentation patterns involving loss of CH₃OH or retro-Diels-Alder cleavage. For example, 6-methoxy-8-hydroxyisoquinoline loses a methoxy group (m/z 269 → 254) .

Key Pathways :

-

Neutral loss of methanol (Δm = 32 Da).

-

C–C bond cleavage between C-1 and C-2 positions.

Mechanistic Insights

-

Photocyclization : Proceeds via a cyclic diradical intermediate, confirmed by deuterium-labeling studies .

-

C–H Activation : Rhodium catalysts enable regioselective C–H functionalization at electron-rich positions adjacent to the methoxy group .

Functional Group Compatibility

The methoxy group enhances solubility in polar solvents (e.g., methanol) and directs electrophilic substitution to the 5- and 8-positions. Halogenation at C-1 improves anticancer activity in derivatives .

特性

IUPAC Name |

1-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWHVAFMAIDVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178401 | |

| Record name | Isoquinoline, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23724-93-8 | |

| Record name | 1-Methoxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023724938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9JM4DZ962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。